molecular formula C7H7NO3S B8384533 Formylamino-thiophen-2-yl-acetic acid

Formylamino-thiophen-2-yl-acetic acid

Cat. No. B8384533
M. Wt: 185.20 g/mol
InChI Key: JWNVPCUGHDNHQI-UHFFFAOYSA-N
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Patent
US08071587B2

Procedure details

To a solution of amino-thiophen-2-yl-acetic acid (5 g) in formic acid (50 ml) was added acetic acid (18 ml). After stirring at room temperature for 6 h, water (25 ml) was added. The reaction mixture was stirred for 30 min. The mixture was concentrated in vacuo and triturated with water. The solids were collected by filtration and dried in vacuo (50° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)[C:3]([OH:5])=[O:4].[C:11](O)(=[O:13])C.O>C(O)=O>[CH:11]([NH:1][CH:2]([C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)[C:3]([OH:5])=[O:4])=[O:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC(C(=O)O)C=1SC=CC1
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
triturated with water
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo (50° C.)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(=O)NC(C(=O)O)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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